molecular formula C11H8BrNO4S B3479934 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B3479934
M. Wt: 330.16 g/mol
InChI Key: LRQZMRHGRBHVRW-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Bromo-substituted thiazolidinedione (BS-TZD), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BS-TZD is a thiazolidinedione derivative that contains a bromo-substituent at the 5-position of the benzylidene moiety.

Mechanism of Action

The mechanism of action of BS-TZD is not fully understood. However, it has been suggested that BS-TZD exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer. BS-TZD has been shown to inhibit the activation of NF-κB and reduce the expression of its downstream target genes.
Biochemical and Physiological Effects
BS-TZD has been shown to have several biochemical and physiological effects. It has been reported to reduce blood glucose levels in diabetic mice by increasing insulin sensitivity. BS-TZD has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, BS-TZD has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

BS-TZD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in vitro and in vivo. However, BS-TZD has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, its mechanism of action is not fully elucidated, which makes it difficult to design experiments to study its effects.

Future Directions

For BS-TZD include investigating its anti-cancer and anti-inflammatory properties further and understanding its mechanism of action.

Scientific Research Applications

BS-TZD has been extensively studied for its potential therapeutic properties in various diseases. BS-TZD has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BS-TZD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S/c1-17-7-4-6(12)2-5(9(7)14)3-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQZMRHGRBHVRW-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.